An In-Depth Technical Guide to the Origin and Formation Pathways of Sofosbuvir Impurity N
An In-Depth Technical Guide to the Origin and Formation Pathways of Sofosbuvir Impurity N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase.[1] The intricate stereochemistry of Sofosbuvir is crucial for its therapeutic efficacy. Consequently, the control of stereoisomeric and other process-related impurities during its synthesis is of paramount importance to ensure the quality, safety, and efficacy of the final drug product. One such critical process-related impurity is Sofosbuvir Impurity N. This technical guide provides a comprehensive overview of the origin, formation pathways, and analytical considerations for this specific impurity.
Identification and Structure of Sofosbuvir Impurity N
Sofosbuvir Impurity N is a diastereomer of Sofosbuvir and is also known as Methoxy Sofosbuvir Impurity. Its chemical identity has been established as:
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IUPAC Name: Methyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate
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CAS Number: 1394157-34-6
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Molecular Formula: C20H25FN3O9P
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Molecular Weight: 501.40 g/mol
The key structural difference between Sofosbuvir and Impurity N lies in the ester group of the L-alaninate moiety. Sofosbuvir contains an isopropyl ester, while Impurity N possesses a methyl ester. This seemingly minor variation has significant implications for the impurity's formation and control during the manufacturing process.
Origin and Formation Pathways of Sofosbuvir Impurity N
Sofosbuvir Impurity N is a process-related impurity, meaning it is primarily formed during the synthesis of the active pharmaceutical ingredient (API) rather than as a degradation product. Its origin is directly linked to the phosphoramidate (B1195095) coupling step in the synthesis of Sofosbuvir.
The synthesis of Sofosbuvir typically involves the coupling of a protected nucleoside core with a chiral phosphoramidate reagent. This phosphoramidate reagent is synthesized from L-alanine, which is first esterified and then reacted to form the reactive phosphoryl chloride.
The formation of Sofosbuvir Impurity N can occur through two primary pathways:
Pathway 1: Presence of Methanol (B129727) as a Reagent or Impurity during Phosphoramidate Synthesis
If methanol is present during the esterification of L-alanine, methyl L-alaninate will be formed alongside the desired isopropyl L-alaninate. This methyl ester can then be carried through the subsequent steps to form the corresponding methyl phosphoramidate reagent. When this methyl phosphoramidate reagent is coupled with the Sofosbuvir nucleoside core, Sofosbuvir Impurity N is generated.
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Caption: Formation of Impurity N via methanol in phosphoramidate synthesis.
Pathway 2: Transesterification during the Coupling Reaction
Even if the correct isopropyl phosphoramidate reagent is used, the presence of methanol as a solvent or co-solvent during the coupling reaction with the nucleoside core can lead to a transesterification reaction. In this scenario, the isopropyl ester of the phosphoramidate reagent is replaced by a methyl group from the methanol, forming Sofosbuvir Impurity N in situ.
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Caption: Formation of Impurity N via transesterification during coupling.
Quantitative Data
The formation of Sofosbuvir Impurity N is highly dependent on the specific reaction conditions, particularly the concentration of methanol. While precise quantitative data from proprietary manufacturing processes is not publicly available, analytical methods have been developed to detect and quantify this impurity at low levels.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | [2] |
The linearity of detection for the methyl ester impurity has been established in the range of 0.5–7.5 ppm, with a correlation coefficient (r²) of 0.999.[2]
Experimental Protocols
Illustrative Synthetic Protocol with Potential for Impurity N Formation
The following is a generalized protocol for the phosphoramidate coupling step in Sofosbuvir synthesis, highlighting where Impurity N could be formed. This is for illustrative purposes and should be adapted based on specific laboratory conditions.
Materials:
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Protected Sofosbuvir nucleoside core
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(S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (phosphoramidate reagent)
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Anhydrous tetrahydrofuran (B95107) (THF)
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N-Methylimidazole (NMI)
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Anhydrous methanol (potential source of impurity)
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tert-Butylmagnesium chloride solution in THF
Procedure:
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A solution of the protected Sofosbuvir nucleoside core in anhydrous THF is prepared in a flame-dried, inert atmosphere (e.g., argon or nitrogen) reactor.
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The solution is cooled to a low temperature (e.g., -20°C to 0°C).
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A solution of tert-butylmagnesium chloride in THF is added dropwise to the reaction mixture to activate the 5'-hydroxyl group of the nucleoside.
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A solution of the phosphoramidate reagent in anhydrous THF is then added slowly to the reaction mixture. Note: If methanol is present as an impurity in the THF or if the phosphoramidate reagent was synthesized using methanol-containing reagents, Sofosbuvir Impurity N can be formed at this stage.
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The reaction is stirred at low temperature for a specified period, and the progress is monitored by a suitable analytical technique (e.g., HPLC, TLC).
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Upon completion, the reaction is quenched with an appropriate reagent (e.g., aqueous ammonium (B1175870) chloride).
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The crude product is extracted, and the organic layers are combined, dried, and concentrated under reduced pressure.
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The crude mixture containing Sofosbuvir and any formed Impurity N is then purified using column chromatography or crystallization to isolate the desired product.
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